
(R)-1,2-Diphenylethanol
Overview
Description
(R)-1,2-Diphenylethanol is a useful research compound. Its molecular formula is C14H14O and its molecular weight is 198.26 g/mol. The purity is usually 95%.
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Biological Activity
(R)-1,2-Diphenylethanol, a chiral compound with significant biological activity, has garnered attention in various fields of research due to its potential therapeutic applications. This article delves into the biological properties of this compound, highlighting its antibacterial, antifungal, and other pharmacological activities, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by its two phenyl groups attached to a central ethanol backbone. The molecular formula is with a molecular weight of approximately 210.26 g/mol. Its structure contributes to its diverse biological activities.
Antibacterial Activity
Recent studies have demonstrated that derivatives of 1,2-diarylethanols, including this compound, exhibit notable antibacterial properties. A study focused on the interaction of these compounds with lipopolysaccharides (LPS) in bacterial membranes showed that their antibacterial efficacy varies based on structural modifications and the specific bacterial strain targeted.
Minimum Inhibitory Concentration (MIC) Results
Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|---|
This compound | Escherichia coli K12 | 32 | 64 |
This compound | Staphylococcus aureus | 16 | 32 |
The results indicate that this compound demonstrates significant antibacterial activity against both Gram-negative and Gram-positive bacteria. The observed MIC values suggest its potential as a candidate for developing new antibacterial agents, particularly in light of rising antibiotic resistance .
Antifungal Activity
In addition to antibacterial effects, this compound has been identified as an effective antifungal agent. Studies have shown that it can inhibit the growth of various fungal strains, making it a promising candidate for treating fungal infections.
Antifungal Efficacy Table
Fungal Strain | Inhibition Zone (mm) |
---|---|
Candida albicans | 20 |
Aspergillus niger | 15 |
The compound's ability to disrupt fungal cell membranes is believed to contribute to its antifungal properties .
Other Biological Activities
Beyond its antibacterial and antifungal properties, this compound exhibits several other biological activities:
- Antiviral Activity : It has shown potential as an inhibitor of rhinovirus infe
Scientific Research Applications
As a Catalyst in Organic Reactions
(R)-1,2-Diphenylethanol has been utilized as a catalyst in various organic transformations. For instance, it has been shown to facilitate the oxidation of substrates when used to form vanadium(V) Schiff base complexes. These complexes are effective catalysts for oxidation reactions, highlighting the compound's versatility beyond mere resolution applications .
Pharmaceutical Applications
Synthesis of Bioactive Compounds
The compound serves as a precursor for synthesizing various bioactive molecules. Its derivatives have been explored for their potential anti-inflammatory properties and as NMDA receptor antagonists. In one study, derivatives of (R)-ADPE were synthesized and evaluated for topical anti-inflammatory effects, indicating its relevance in medicinal chemistry .
Research on Chiral Recognition
NMR Spectroscopy Studies
Recent research has employed NMR spectroscopy to investigate the chiral recognition capabilities of this compound in complex mixtures. The findings suggest that variations in solvent polarity can influence the chemical shifts observed in NMR spectra, which can be utilized for enantiodiscrimination purposes . This application underscores the importance of solvent choice in chiral discrimination processes.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (R)-1,2-diphenylethanol, and how does stereochemical purity affect yield?
this compound is typically synthesized via asymmetric reduction of deoxybenzoin (1,2-diphenylethanone) using chiral catalysts or biocatalysts. Sodium borohydride in methanol is a classic reducing agent, but enantioselectivity requires chiral auxiliaries or enzymatic systems (e.g., alcohol dehydrogenases). For example, partial resolution via diastereomeric salt formation with chiral acids (e.g., tartaric acid derivatives) can achieve enantiomeric enrichment . Stereochemical purity directly impacts catalytic efficiency in downstream applications, such as asymmetric synthesis, where even minor impurities can skew product ratios .
Q. How can researchers purify this compound to eliminate diastereomeric byproducts?
Recrystallization from ethanol or ethyl acetate/methylene chloride mixtures is effective for removing diastereomers. Column chromatography using silica gel with hexane/ethyl acetate gradients (3:1 to 1:1) can further resolve enantiomers. Chiral HPLC with cellulose-based columns (e.g., Chiralpak AD-H) provides high-resolution separation, critical for pharmacological studies requiring >99% enantiomeric excess .
Q. What spectroscopic methods are optimal for characterizing this compound?
- 1H/13C NMR : Key signals include the hydroxyl proton (δ 2.5–3.0 ppm, broad) and the chiral center’s methine proton (δ 4.2–4.5 ppm, multiplet). Aromatic protons appear as complex multiplets (δ 7.2–7.5 ppm).
- IR : Strong O-H stretch (~3350 cm⁻¹) and C-O stretch (~1050 cm⁻¹).
- Polarimetry : Specific rotation [α]D²⁵ = +4.29° (c = 1, ethanol) confirms enantiopurity .
- GC-MS : Retention time and fragmentation patterns (e.g., m/z 198 [M⁺], 180 [M⁺-H₂O]) validate molecular identity .
Advanced Research Questions
Q. What mechanistic insights explain the acid-catalyzed dehydration of this compound to trans-stilbene?
The reaction proceeds via a two-step carbocation mechanism:
- Step 1 : Protonation of the hydroxyl group forms an oxonium ion, followed by rapid, reversible loss of water to generate a 1,2-diphenylethyl carbocation.
- Step 2 : Rate-determining deprotonation from the β-carbon yields trans-stilbene (stereoselectivity arises from anti-periplanar geometry). Kinetic isotope studies (kH/kD = 1.83) and racemization rates (58× faster than dehydration) confirm carbocation intermediacy and reversible pathway dominance .
Q. How can this compound act as a chiral auxiliary in multicomponent allylation reactions?
The hydroxyl group coordinates to Lewis acids (e.g., TiCl₄), directing allyl groups to specific faces. For example, in the synthesis of orizaterpenyl benzoate, the trimethylsilyl ether of this compound induces >90% diastereoselectivity at −78°C. The bulky phenyl groups restrict transition-state conformations, favoring syn-addition .
Q. Why does this compound exhibit divergent enantioselectivity in different solvent systems?
Solvent polarity and hydrogen-bonding capacity modulate transition-state stabilization. In polar aprotic solvents (e.g., DMF), the carbocation intermediate is stabilized, enhancing racemization. In nonpolar solvents (e.g., toluene), steric effects dominate, preserving enantiopurity. Computational studies correlate dielectric constants (ε) with enantiomeric excess (ee) .
Q. What contradictions exist in the reported antimicrobial activity of 1,2-diphenylethanol derivatives?
While some studies report antifungal and antibacterial activity against E. coli K12 strains, others note inactivity against Pseudomonas sp. due to poor metabolic uptake. Structural analogs with electron-withdrawing groups (e.g., -Cl) show enhanced activity, but steric hindrance from ortho-substituents negates efficacy. Discrepancies arise from assay conditions (e.g., pH, inoculum size) and strain-specific resistance .
Q. How can researchers monitor elimination reactions of this compound in real time?
In situ ¹H NMR (e.g., in CDCl₃ at 60°C) tracks carbocation intermediates and product ratios. GC-MS quantifies alkene formation (e.g., trans-stilbene at m/z 180). Kinetic profiling using deuterated substrates (e.g., 2-deutero-1,2-diphenylethanol) reveals isotopic effects on rate-determining steps .
Q. What causes unexpected elimination reactions in 1,2-diphenylethanol derivatives under mild conditions?
Steric strain in diarylethanol scaffolds promotes non-classical pathways. For example, Brønsted acid microenvironments (e.g., sulfonic acid-functionalized capsules) stabilize carbocations, enabling dehydration at 60°C without strong acids. Competing E1 and E2 mechanisms are inferred from Hammett plots (ρ = −0.8 for para-substituted analogs) .
Q. How do substituents on the aromatic rings influence the radical cation stability of this compound analogs?
Electron-donating groups (e.g., -OMe) lower oxidation potentials, stabilizing radical cations (EP = +0.85 V vs. SCE). Carbon-carbon bond fragmentation rates (10⁴–10⁶ s⁻¹ in CH₃CN) correlate with substituent Hammett σ⁺ values. Activation parameters (ΔH‡ ≈ 10 kcal/mol, ΔS‡ ≈ −15 cal/mol·K) suggest associative transition states with charge delocalization .
Properties
IUPAC Name |
(1R)-1,2-diphenylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14-15H,11H2/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGXVCNOKWAMIP-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41822-67-7 | |
Record name | 1,2-Diphenylethanol, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041822677 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-DIPHENYLETHANOL, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03EAH16R39 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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